Comprehensive Technical Guide on Genistein 7,4'-di-O-beta-D-glucopyranoside: Structure, Physicochemical Profiling, and Experimental Methodologies
Comprehensive Technical Guide on Genistein 7,4'-di-O-beta-D-glucopyranoside: Structure, Physicochemical Profiling, and Experimental Methodologies
Executive Summary
Genistein 7,4'-di-O-beta-D-glucopyranoside (CAS: 36190-98-4) is a naturally occurring isoflavone diglucoside derived from the aglycone genistein. Characterized by the attachment of two β-D-glucopyranoside moieties at the 7 and 4' positions of the genistein backbone, this compound exhibits significantly altered physicochemical properties compared to its parent molecule[1]. In pharmacological contexts, it demonstrates potent, nanomolar-level estrogenic proliferative effects in MCF-7 cell lines, positioning it as a critical molecule of interest in osteoporosis research, hormone replacement therapy alternatives, and targeted oncology studies[2].
This whitepaper provides an in-depth analysis of its structural chemistry, biological mechanisms, and validated experimental protocols for researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
Structural Analysis and Causality of Glycosylation
The core structure of the molecule is based on the isoflavone genistein (4',5,7-trihydroxyisoflavone). The enzymatic addition of two bulky, hydrophilic glucose moieties via β-glycosidic bonds at the C7 and C4' hydroxyl groups fundamentally shifts the molecule's behavior[1].
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Solubility Enhancement: Aglycone genistein is notoriously lipophilic and exhibits poor aqueous solubility, limiting its oral bioavailability. The dual glycosylation introduces multiple hydroxyl groups, drastically increasing its topological polar surface area (TPSA) and rendering it highly soluble in water and polar organic solvents (e.g., methanol, ethanol)[1].
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Metabolic Stability: The glycosidic linkages protect the phenolic hydroxyls from rapid first-pass glucuronidation and sulfation in the liver, potentially extending the molecule's half-life in vivo before it is hydrolyzed back to its active aglycone form by gut microbiota.
Quantitative Physicochemical Profile
The following table summarizes the core quantitative data utilized for analytical standardization and formulation[1][3][4].
| Property | Value / Description |
| Chemical Name | Genistein 7,4'-di-O-β-D-glucopyranoside |
| Common Synonyms | Genistein-4',7-O-diglucoside; Genistein 7,4'-O-diglucoside |
| CAS Registry Number | 36190-98-4 |
| Molecular Formula | C₂₇H₃₀O₁₅ |
| Molecular Weight | 594.52 g/mol |
| Appearance | White solid / powder |
| Purity Standard | ≥ 95% - 99.98% (Analytical Grade) |
| Storage Conditions | Powder: -20°C (3 years); In solvent: -80°C (1 year) |
Mechanistic Insights: Estrogen Receptor Modulation
Genistein 7,4'-di-O-beta-D-glucopyranoside functions as a phytoestrogen. Its structural homology to 17β-estradiol allows it to interact with Estrogen Receptors (ERα and ERβ). In sub-cytotoxic, nanomolar concentration ranges, it induces significant estrogenic proliferative effects, which is highly relevant for mitigating bone density loss in osteoporosis models[1][2].
The biological causality relies on the compound's ability to enter the cell, bind to the ligand-binding domain (LBD) of the ER, induce receptor dimerization, and translocate to the nucleus to bind Estrogen Response Elements (EREs) on the DNA.
Fig 1. Estrogen receptor signaling pathway modulated by Genistein 7,4'-diglucoside.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the extraction, identification, and biological assaying of Genistein 7,4'-di-O-beta-D-glucopyranoside.
Protocol 1: UHPLC-Q-TOF-MS/MS Identification
Because Genistein 7,4'-diglucoside is highly polar, standard normal-phase chromatography is ineffective. Reverse-phase Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS/MS) is the gold standard for identifying this compound in complex plant matrices (e.g., Dendrobium officinale or legume extracts)[5][6].
Step-by-Step Methodology:
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Sample Preparation: Sonicate 500 mg of the lyophilized plant sample in 50% aqueous methanol for 20 minutes to ensure complete solubilization of the polar diglucoside. Centrifuge at 12,000 rpm for 5 minutes and filter the supernatant through a 0.22 µm microporous membrane[6].
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Chromatographic Separation: Inject 1 µL of the filtrate onto a C18 column (e.g., XBridge BEH C18, 2.1 × 150 mm, 2.5 μm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: Acetonitrile.
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Causality: The acidic modifier suppresses the ionization of the phenolic hydroxyls during the LC run, improving peak shape and retention on the hydrophobic C18 stationary phase.
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Mass Spectrometry Parameters: Operate the Q-TOF in Negative Electrospray Ionization (ESI-) mode. Set the spray voltage to 3200V and capillary temperature to 320°C[6].
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Data Processing & Validation: Monitor for the exact mass of the deprotonated precursor ion [M−H]− at m/z 593.15.
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Self-Validation Step: Trigger MS/MS fragmentation. The diagnostic validation requires observing the sequential neutral loss of two glucose moieties (-162 Da each). You must observe intermediate fragments at m/z 431.1 (loss of one glucose) and the dominant aglycone base peak at m/z 269.04 (genistein core).
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Fig 2. LC-MS/MS analytical workflow for the identification of Genistein diglucoside.
Protocol 2: In Vitro MCF-7 Proliferation Assay
To validate the estrogenic activity of Genistein 7,4'-di-O-beta-D-glucopyranoside, the MCF-7 human breast cancer cell line is utilized. MCF-7 cells overexpress ERα, making them an exquisitely sensitive biological sensor for phytoestrogens[1][2].
Step-by-Step Methodology:
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Cell Culturing & Starvation: Culture MCF-7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS). 72 hours prior to the assay, switch the cells to phenol red-free DMEM supplemented with 5% charcoal-stripped FBS.
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Causality: Phenol red has weak estrogenic activity, and standard FBS contains endogenous steroids. Removing these ensures that any observed proliferation is strictly due to the introduced Genistein diglucoside.
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Compound Dosing: Seed cells in a 96-well plate at a density of 5,000 cells/well. Treat the cells with Genistein 7,4'-di-O-beta-D-glucopyranoside at varying nanomolar concentrations (e.g., 1 nM, 10 nM, 100 nM, 500 nM).
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Controls (Self-Validating System):
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Positive Control: 17β-estradiol (10 nM).
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Negative Control: Vehicle only (0.1% DMSO).
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Antagonist Control: Co-treat a subset of wells with the compound + Fulvestrant (ICI 182,780), a pure ER antagonist. If proliferation is halted, it proves the mechanism is strictly ER-dependent.
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Quantification: After 48 hours of incubation, assess cell viability using a standard MTT or CCK-8 assay. Measure absorbance at 450 nm using a microplate reader.
Conclusion
Genistein 7,4'-di-O-beta-D-glucopyranoside represents a sophisticated evolutionary modification of a standard isoflavone. By leveraging dual glycosylation, nature has engineered a highly soluble, bioavailable phytoestrogen. For drug development professionals, mastering the analytical extraction via LC-MS/MS and understanding its precise ER-modulating capabilities in models like MCF-7 is foundational for advancing novel therapeutics in osteoporosis and metabolic disorders.
References
- CymitQuimica. "CAS 36190-98-4: Genistein 7,4'-di-O-β-D-glucopyranoside".
- TargetMol. "Genistein 7,4'-di-O-β-D-glucoside | Progestogen Receptor".
- ChemicalBook. "GENISTEIN 7,4'-DI-O-GLUCOSIDE".
- National Institutes of Health (NIH) / PubChem. "Genistein 7,4'-di-O-beta-D-glucopyranoside | C27H30O15 | CID 91431845".
- National Institutes of Health (NIH) / PMC. "Widely targeted metabolomic and transcriptomic analyses of the effects of blue polarized light and ordinary light on Dendrobium officinale".
- National Institutes of Health (NIH) / PMC. "Exploring the Mechanism of Canmei Formula in Preventing and Treating Recurrence of Colorectal Adenoma Based on Data Mining and Algorithm Prediction".
Sources
- 1. cymitquimica.com [cymitquimica.com]
- 2. Genistein 7,4'-di-O-β-D-glucoside | Progestogen Receptor | TargetMol [targetmol.com]
- 3. GENISTEIN 7,4'-DI-O-GLUCOSIDE [chemicalbook.com]
- 4. Genistein 7,4'-di-O-beta-D-glucopyranoside | C27H30O15 | CID 91431845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
